molecular formula C16H26N2O B13959234 3-(1-Benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol

3-(1-Benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol

Cat. No.: B13959234
M. Wt: 262.39 g/mol
InChI Key: ABIPJBCGWZQDKB-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Benzylation: The piperidine ring is then benzylated using benzyl halides under basic conditions.

    Amination: Introduction of the methylamino group is achieved through nucleophilic substitution reactions.

    Alcohol Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as enzymes or receptors.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol would depend on its specific interactions with molecular targets. Typically, piperidine derivatives interact with neurotransmitter receptors or enzymes, modulating their activity. The compound might act as an agonist or antagonist, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: A simpler analog without the hydroxyl and methylamino groups.

    3-(1-Benzylpiperidin-2-yl)propan-1-ol: Lacks the methylamino group.

    3-(1-Benzylpiperidin-2-yl)-3-(dimethylamino)propan-1-ol: Contains an additional methyl group on the amino group.

Uniqueness

3-(1-Benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol is unique due to the presence of both the hydroxyl and methylamino groups, which can influence its pharmacological properties and reactivity. These functional groups can enhance its solubility, binding affinity, and overall biological activity compared to its simpler analogs.

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

3-(1-benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol

InChI

InChI=1S/C16H26N2O/c1-17-15(10-12-19)16-9-5-6-11-18(16)13-14-7-3-2-4-8-14/h2-4,7-8,15-17,19H,5-6,9-13H2,1H3

InChI Key

ABIPJBCGWZQDKB-UHFFFAOYSA-N

Canonical SMILES

CNC(CCO)C1CCCCN1CC2=CC=CC=C2

Origin of Product

United States

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